Cas no 1488087-17-7 (4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol)
4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol
- 4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol
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- Inchi: 1S/C12H18FNO/c1-9(15)12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6,9,15H,7-8,14H2,1-2H3
- InChI Key: UDOXWDOIHHWJPS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC(C)(CN)C(C)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 192
- XLogP3: 1.7
- Topological Polar Surface Area: 46.2
4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A633180-10mg |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A633180-50mg |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | A633180-100mg |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-188500-0.05g |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 95% | 0.05g |
$212.0 | 2023-09-18 | |
| Enamine | EN300-188500-0.1g |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 95% | 0.1g |
$317.0 | 2023-09-18 | |
| Enamine | EN300-188500-0.25g |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 95% | 0.25g |
$452.0 | 2023-09-18 | |
| Enamine | EN300-188500-0.5g |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 95% | 0.5g |
$713.0 | 2023-09-18 | |
| Enamine | EN300-188500-1.0g |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 95% | 1g |
$914.0 | 2023-05-26 | |
| Enamine | EN300-188500-2.5g |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 95% | 2.5g |
$1791.0 | 2023-09-18 | |
| Enamine | EN300-188500-5.0g |
4-amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol |
1488087-17-7 | 95% | 5g |
$2650.0 | 2023-05-26 |
4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol
Professional Introduction to 4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol (CAS No. 1488087-17-7)
4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol, with the CAS number 1488087-17-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of both amino and fluoro substituents makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure consists of a branched aliphatic chain with an amino group at the fourth position and a fluoro-substituted phenyl ring attached to the third carbon. This arrangement not only contributes to its chemical reactivity but also influences its biological properties. The fluorine atom in the phenyl ring is particularly noteworthy, as fluorine substitution is commonly employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.
In recent years, there has been a growing interest in fluorinated compounds due to their extensive applications in the pharmaceutical industry. Studies have demonstrated that fluorine atoms can significantly alter the electronic and steric properties of molecules, leading to improved pharmacological activity. For instance, fluoroaromatic compounds have been shown to exhibit enhanced binding to target proteins, which can result in more potent and selective drug candidates.
The synthesis of 4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enantioselective hydrogenations, have been utilized to construct the complex framework of this molecule efficiently. These techniques are critical in achieving the desired stereochemistry and functional group compatibility for subsequent derivatization.
One of the most compelling aspects of this compound is its potential role as a building block for more complex pharmaceutical agents. Researchers have explored its utility in generating novel scaffolds for kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The combination of an amino group and a fluoro-substituted aromatic ring provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.
Recent studies have highlighted the importance of fluorinated amino acids in drug design. Compounds containing both functionalities have shown promise in preclinical trials for their ability to modulate enzyme activity and receptor binding. For example, derivatives of 4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol have been investigated for their potential as antiviral agents, where the fluoro group enhances stability against enzymatic degradation.
The pharmacokinetic behavior of 4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol is another area of active research. Fluorine substitution can influence solubility, lipophilicity, and metabolic clearance rates, all of which are critical factors in determining a drug's efficacy and safety profile. Computational modeling techniques have been employed to predict these properties, enabling researchers to optimize the compound's design before moving into expensive wet-lab experiments.
In conclusion, 4-amino-3-(4-fluorophenyl)methyl-3-methylbutan-2-ol (CAS No. 1488087-17-7) represents a valuable asset in pharmaceutical research due to its structural complexity and functional diversity. Its unique combination of an amino group and a fluoro-substituted phenyl ring opens up numerous possibilities for developing innovative therapeutic agents. As our understanding of fluorine chemistry continues to evolve, it is likely that this compound will play an increasingly important role in future drug discovery efforts.
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